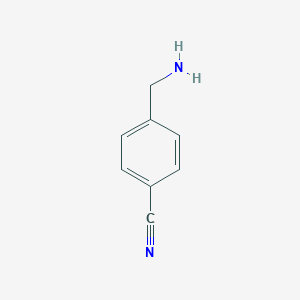

4-(Aminomethyl)benzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(aminomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIWXXXFJFOECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146234 | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-25-4 | |

| Record name | 4-Cyanobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10406-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(AMINOMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5W3N5HYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Aminomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)benzonitrile is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and a nitrile group attached to a benzene (B151609) ring, allows for versatile chemical modifications. This guide provides a comprehensive overview of the known physical properties of this compound and its hydrochloride salt, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The data presented below has been compiled from various sources, with a distinction made between the free base and its more commonly available hydrochloride salt.

Quantitative Data Summary

The physical properties of both the free base and the hydrochloride salt of this compound are summarized in the tables below for ease of comparison.

Table 1: Physical Properties of this compound (Free Base)

| Property | Value | Source |

| CAS Number | 10406-25-4 | [1][2][3][4] |

| Molecular Formula | C₈H₈N₂ | [1][2][3][4] |

| Molecular Weight | 132.16 g/mol | [1][4] |

| Appearance | White solid | [5] |

| Boiling Point | 275.4 °C at 760 mmHg | [5] |

| Density | 1.1 g/cm³ | [5] |

| pKa (Predicted) | 8.47 ± 0.10 | [5] |

| Refractive Index | 1.573 | [5] |

| Flash Point | 120.4 °C | [5] |

| Vapor Pressure | 0.0051 mmHg at 25°C | [5] |

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 15996-76-6 | [6][7][8][][10][11][12] |

| Molecular Formula | C₈H₉ClN₂ | [6][12] |

| Molecular Weight | 168.62 g/mol | [7][12] |

| Appearance | White to off-white crystalline solid | [6][11] |

| Melting Point | 274-279 °C (lit.) | [7][10] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water.[10][13] Almost transparent in water.[13] A stock solution of 100 mg/mL (593.05 mM) in DMSO is possible with ultrasonic treatment.[14] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus. The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[15]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[15]

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. The result is expressed in units such as g/L, mg/mL, or mol/L.

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the amine is dissolved in a known volume of water or a suitable solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Mandatory Visualization

Since this compound is a synthetic building block rather than a component of a biological signaling pathway, a diagram illustrating a common synthetic workflow is provided below.

Caption: A typical synthetic workflow for this compound.

References

- 1. This compound | C8H8N2 | CID 82608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. This compound | CAS 10406-25-4 [matrix-fine-chemicals.com]

- 4. parchem.com [parchem.com]

- 5. lookchem.com [lookchem.com]

- 6. haihangchem.com [haihangchem.com]

- 7. 4-(アミノメチル)ベンゾニトリル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound hydrochloride | 15996-76-6 [chemicalbook.com]

- 10. This compound hydrochloride CAS#: 15996-76-6 [m.chemicalbook.com]

- 11. CAS 15996-76-6: this compound hydrochloride [cymitquimica.com]

- 12. canbipharm.com [canbipharm.com]

- 13. chembk.com [chembk.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Aminomethyl)benzonitrile, a bifunctional aromatic molecule of significant interest in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for a plausible synthetic route.

Chemical Structure and IUPAC Name

This compound is a substituted aromatic compound featuring a nitrile (-C≡N) and an aminomethyl (-CH₂NH₂) group attached to a benzene (B151609) ring at the para position.

IUPAC Name: this compound[1]

Synonyms: 4-Cyanobenzylamine, p-cyanobenzylamine, (4-Cyanophenyl)methanamine[1]

Chemical Structure:

Physicochemical Properties

The quantitative data for this compound and its more commonly handled hydrochloride salt are summarized in the table below. The hydrochloride salt is often preferred due to its increased stability and ease of handling compared to the free base.[2]

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ | [1] |

| Molecular Weight | 132.16 g/mol | 168.62 g/mol | [1][3] |

| CAS Number | 10406-25-4 | 15996-76-6 | [1][2] |

| Appearance | - | White to off-white crystalline solid | [2][4] |

| Melting Point | - | 274-279 °C | [4] |

| Boiling Point | - | 275.4 °C at 760 mmHg | |

| Flash Point | - | 120.4 °C | [3] |

| Solubility | - | Slightly soluble in DMSO, Methanol, and Water | [4] |

| InChI Key | LFIWXXXFJFOECP-UHFFFAOYSA-N | QREZLLYPLRPULF-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1CN)C#N | Cl[H].NCc1ccc(cc1)C#N | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from p-tolunitrile (B1678323) (4-methylbenzonitrile). This process includes a radical bromination of the benzylic methyl group followed by a Gabriel synthesis to introduce the amine functionality while avoiding over-alkylation.[5][6]

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established methods for analogous compounds and provide a detailed methodology for the proposed synthesis.[5][6]

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile via Benzylic Bromination

Materials:

-

p-Tolunitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolunitrile (1 eq.) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is complete.

-

Allow the mixture to cool to room temperature. The succinimide (B58015) byproduct will precipitate.

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 4-(bromomethyl)benzonitrile.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound via Gabriel Synthesis

Materials:

-

4-(Bromomethyl)benzonitrile (from Step 1)

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Ethanol (B145695) (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Suspend potassium phthalimide (1.1 eq.) in anhydrous DMF in a round-bottom flask.

-

Add a solution of 4-(bromomethyl)benzonitrile (1 eq.) in DMF dropwise to the suspension.

-

Heat the reaction mixture to 80-100°C and stir for 2-4 hours to form the N-(4-cyanobenzyl)phthalimide intermediate.

-

Cool the reaction mixture and pour it into water to precipitate the intermediate. Collect the solid by filtration and wash with water.

-

Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.5 eq.) to the suspension and heat the mixture to reflux for 4 hours. A precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with an aqueous sodium hydroxide solution to liberate the free amine.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography.

Biological and Pharmaceutical Relevance

While not a therapeutic agent itself, this compound serves as a crucial building block in the synthesis of pharmacologically active molecules.[7][8] It is a key intermediate in the development of enzyme inhibitors, including those targeting Son of Sevenless 1 (SOS1) for RAS-driven cancers and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors for conditions like anemia.[7][8] Its bifunctional nature allows for its incorporation into complex molecular scaffolds, making it a valuable reagent in drug discovery and development pipelines.[7] Additionally, its hydrochloride salt has been utilized in the synthesis of fluorescent biochemical tools for biomedical research.

References

- 1. This compound | C8H8N2 | CID 82608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15996-76-6: this compound hydrochloride [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound hydrochloride CAS#: 15996-76-6 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

4-(Aminomethyl)benzonitrile CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(aminomethyl)benzonitrile, a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. It details its chemical and physical properties, synthesis and analysis protocols, and its applications in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound, also known as 4-cyanobenzylamine, is a key intermediate in organic synthesis. It is commercially available as a free base and, more commonly, as a hydrochloride salt, which offers enhanced stability and ease of handling.[1][2]

Table 1: Chemical Identifiers

| Identifier | This compound (Free Base) | This compound HCl |

| CAS Number | 10406-25-4[3][4] | 15996-76-6[5][6] |

| Molecular Formula | C₈H₈N₂[3][4] | C₈H₉ClN₂[1][6][7][8] |

| IUPAC Name | This compound[3] | This compound;hydrochloride[] |

| Synonyms | 4-Cyanobenzylamine, p-cyanobenzylamine, (4-Cyanophenyl)methanamine[3] | 4-Cyanobenzylamine hydrochloride, alpha-Amino-p-tolunitrile hydrochloride[1][10] |

Table 2: Physicochemical Properties of this compound HCl

| Property | Value | Source |

| Molecular Weight | 168.62 g/mol | [5][6][7][8] |

| Appearance | White to off-white or yellow solid/powder | [1][2] |

| Melting Point | 274-279 °C (lit.) | [7][10] |

| Boiling Point | 275.4 °C at 760 mmHg | [7] |

| Flash Point | 120.4 °C | [7] |

| Solubility | Slightly soluble in Water, Methanol, and DMSO | [7] |

| Storage | Inert atmosphere, Room Temperature | [7] |

Synthesis and Purification

The synthesis of this compound typically starts from 4-methylbenzonitrile (p-tolunitrile) and involves a two-step process: benzylic halogenation followed by amination. The use of methods like the Gabriel or Delépine synthesis for the amination step is preferred to avoid the over-alkylation that can occur with direct amination, thus preventing the formation of secondary and tertiary amine byproducts.

Step 1: Benzylic Bromination of 4-Methylbenzonitrile

This step introduces a bromine atom at the benzylic position, creating a reactive intermediate.

-

Materials: 4-methylbenzonitrile, N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide, Carbon tetrachloride (CCl₄) or other suitable solvent.

-

Procedure:

-

Dissolve 4-methylbenzonitrile in an anhydrous solvent (e.g., CCl₄) in a round-bottom flask fitted with a reflux condenser.

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator like AIBN (0.05 eq.).

-

Heat the mixture to reflux (approx. 80°C) and stir for 3-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)benzonitrile. This intermediate can often be used in the next step without further purification.

-

Step 2: Gabriel Synthesis of this compound

This method converts the benzylic bromide into a primary amine with high selectivity.

-

Materials: 4-(bromomethyl)benzonitrile, Potassium phthalimide (B116566), N,N-Dimethylformamide (DMF), Hydrazine (B178648) hydrate (B1144303), Ethanol.

-

Procedure:

-

Suspend potassium phthalimide (1.1 eq.) in anhydrous DMF in a round-bottom flask.

-

Add a solution of 4-(bromomethyl)benzonitrile (1 eq.) in DMF dropwise to the suspension.

-

Heat the reaction mixture to 80-100°C and stir for 2-4 hours to form the N-(4-cyanobenzyl)phthalimide intermediate.

-

Cool the mixture and pour it into water. Collect the precipitated solid by filtration.

-

Suspend the dried phthalimide intermediate in ethanol.

-

Add hydrazine hydrate and heat the mixture to reflux for 4 hours. This cleaves the phthalimide group to release the primary amine.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the phthalhydrazide (B32825) byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in water, basify with NaOH solution, and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.

-

The final product can be purified by column chromatography or by converting it to its hydrochloride salt, which can be easily recrystallized to achieve high purity.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 15996-76-6: this compound hydrochloride [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 10. This compound 97 15996-76-6 [sigmaaldrich.com]

Synthesis of 4-(Aminomethyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(aminomethyl)benzonitrile, a crucial building block in medicinal chemistry and drug development. The document details key reaction methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams of the synthetic routes are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound is a bifunctional molecule featuring a reactive primary amine and a versatile nitrile group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. This guide focuses on the most prevalent and practical synthetic routes, providing the necessary technical details for its preparation in a laboratory setting.

Core Synthesis Pathways

Two primary and well-documented pathways for the synthesis of this compound are the halogenation of 4-methylbenzonitrile followed by amination, and the reductive amination of 4-formylbenzonitrile.

Pathway 1: From 4-Methylbenzonitrile via Benzylic Bromination and Amination

This widely used two-step approach commences with the free-radical bromination of 4-methylbenzonitrile to form the key intermediate, 4-(bromomethyl)benzonitrile. This intermediate is then converted to the target primary amine through one of several established amination methods.

Step 1: Benzylic Bromination of 4-Methylbenzonitrile

The initial step involves the radical bromination of the benzylic methyl group of 4-methylbenzonitrile. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).

| Parameter | Condition |

| Starting Material | 4-Methylbenzonitrile |

| Reagents | N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (CCl4) or Acetonitrile |

| Temperature | Reflux (approx. 80°C) |

| Reaction Time | 3 - 6 hours |

| Typical Yield | High |

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzonitrile

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1 eq.) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (0.05 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 3-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)benzonitrile.

-

The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Step 2: Amination of 4-(Bromomethyl)benzonitrile

To avoid the formation of secondary and tertiary amine byproducts, which is common with direct amination using ammonia (B1221849), methods such as the Gabriel synthesis and the Delépine reaction are preferred for the selective synthesis of the primary amine.

A. Gabriel Synthesis

This method involves the N-alkylation of potassium phthalimide (B116566) with 4-(bromomethyl)benzonitrile, followed by the liberation of the primary amine via hydrazinolysis.[1][2]

| Parameter | Condition |

| Starting Material | 4-(Bromomethyl)benzonitrile |

| Reagents | Potassium phthalimide, Hydrazine (B178648) hydrate (B1144303) |

| Solvent | N,N-Dimethylformamide (DMF) for alkylation, Ethanol (B145695) for hydrazinolysis |

| Temperature | 80-100°C for alkylation, Reflux for hydrazinolysis |

| Reaction Time | 2-4 hours for alkylation, 1-4 hours for hydrazinolysis |

| Typical Yield | Good |

Experimental Protocol: Gabriel Synthesis of this compound [1][2]

-

Suspend potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Add a solution of 4-(bromomethyl)benzonitrile (1 eq.) in DMF dropwise to the suspension.

-

Heat the reaction mixture to 80-100°C and stir for 2-4 hours.

-

After cooling, add hydrazine hydrate (1.5 eq.) to the reaction mixture.

-

Heat the mixture to reflux for 1-4 hours to cleave the phthalimide group.

-

Cool the mixture, and remove the precipitated phthalhydrazide (B32825) by filtration.

-

Acidify the filtrate with concentrated hydrochloric acid and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

B. Delépine Reaction

The Delépine reaction provides an alternative route to the primary amine by reacting the benzyl (B1604629) halide with hexamethylenetetramine, followed by acid hydrolysis of the resulting quaternary ammonium (B1175870) salt.[3]

| Parameter | Condition |

| Starting Material | 4-(Bromomethyl)benzonitrile |

| Reagents | Hexamethylenetetramine (HMTA), Concentrated Hydrochloric Acid |

| Solvent | Chloroform (B151607) or Ethanol for salt formation, Ethanol/Water for hydrolysis |

| Temperature | Reflux |

| Typical Yield | Good |

Experimental Protocol: Delépine Reaction for this compound [3]

-

Dissolve 4-(bromomethyl)benzonitrile and hexamethylenetetramine in chloroform or ethanol.

-

Stir the mixture, typically at room temperature or with gentle heating, to form the quaternary ammonium salt, which may precipitate.

-

Filter the salt and wash with the solvent.

-

Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with a concentrated sodium hydroxide (B78521) solution to liberate the free amine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts and remove the solvent to obtain this compound.

Pathway 2: From 4-Formylbenzonitrile via Reductive Amination

An alternative and efficient route to this compound is the reductive amination of 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde). This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by its in-situ reduction to the amine.

| Parameter | Condition |

| Starting Material | 4-Formylbenzonitrile |

| Reagents | Ammonia source (e.g., 7N ammonia in methanol), Reducing agent (e.g., Sodium borohydride) |

| Solvent | Methanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | Generally high |

Experimental Protocol: Reductive Amination of 4-Formylbenzonitrile

-

To a solution of 4-formylbenzonitrile (1 eq.) in a suitable solvent (e.g., methanol), add an excess of an ammonia source (e.g., a 7N solution in methanol).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Cool the reaction mixture to 0°C.

-

Add a reducing agent such as sodium borohydride (B1222165) (1.5 eq.) portion-wise.

-

Allow the reaction to stir at room temperature for an additional 2-4 hours or until completion as monitored by TLC.

-

Quench the reaction by the careful addition of water.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

The product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Experimental Workflow Overview

The general laboratory workflow for the synthesis and purification of this compound, particularly for the two-step pathway from 4-methylbenzonitrile, is outlined below.

References

Reactivity of Amine and Nitrile Groups in 4-(Aminomethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the differential reactivity of the primary amine and nitrile functional groups in 4-(aminomethyl)benzonitrile. This bifunctional aromatic molecule serves as a versatile building block in medicinal chemistry and organic synthesis. Understanding the chemoselectivity of its reactive sites is crucial for the strategic design and synthesis of complex molecules, including enzyme inhibitors and other pharmacologically active compounds. This guide provides a comparative analysis of the reactivity of both functional groups, detailed experimental protocols for key transformations, and visual diagrams to illustrate reaction pathways and logical workflows.

Comparative Reactivity Analysis

The reactivity of this compound is dictated by the interplay of its two functional groups: a nucleophilic benzylic primary amine and an electrophilic aromatic nitrile. The benzylic position of the amine enhances its reactivity compared to a simple alkylamine, while the nitrile group's reactivity is influenced by the electronic properties of the benzene (B151609) ring.

The Aminomethyl Group: A Versatile Nucleophile

The primary amine of the aminomethyl group is a potent nucleophile and a key site for a variety of chemical modifications. Its reactivity is central to the use of this compound as a scaffold in drug discovery.

-

Acylation: The amine readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in synthesizing derivatives for structure-activity relationship (SAR) studies. A common application is the protection of the amine group, often with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity during multi-step syntheses.

-

Alkylation: The amine can be alkylated by alkyl halides. However, this reaction is prone to over-alkylation, leading to the formation of secondary and tertiary amines, which can be a significant side reaction in synthetic protocols.[1] To achieve mono-alkylation, reductive amination is a more controlled approach.

-

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to yield a secondary amine. This method provides a high degree of control over the alkylation process.[2]

The Benzonitrile (B105546) Group: An Electrophilic Handle

The nitrile group is an electrophilic center that can undergo a range of transformations, although it is generally less reactive than the amine group towards nucleophiles. The reactivity of the nitrile is influenced by substituents on the aromatic ring; electron-donating groups tend to decrease its electrophilicity.[3]

-

Reduction: The nitrile group can be reduced to a primary amine, yielding 4-(aminomethyl)benzylamine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under pressure. Milder reducing agents, such as sodium borohydride (B1222165), are generally not effective on their own but can reduce nitriles in the presence of a Lewis acid or transition metal catalyst.[1][4]

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, producing 4-(aminomethyl)benzoic acid. This reaction typically requires harsh conditions, such as heating in strong acid or base.[5][6] The reaction proceeds through an amide intermediate.[7]

-

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone.[2]

Data Presentation: Summary of Reactions and Conditions

| Functional Group | Reaction Type | Reagents and Conditions | Product | Notes |

| Amine | Acylation (Boc Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., TEA, NaOH), Solvent (e.g., THF, DCM, H₂O) | 4-((tert-butoxycarbonylamino)methyl)benzonitrile | High-yielding and selective protection of the amine.[8][9] |

| Alkylation | Alkyl halide, Base | Mixture of secondary and tertiary amines | Prone to over-alkylation.[1] | |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Solvent (e.g., MeOH, DCE) | N-substituted this compound | Controlled mono-alkylation.[2] | |

| Nitrile | Reduction | 1. LiAlH₄, THF; 2. H₂O | 4-(aminomethyl)benzylamine | Strong reducing agent required. |

| H₂, Catalyst (e.g., Pd, Pt, Ni), High pressure | 4-(aminomethyl)benzylamine | Common industrial method. | ||

| NaBH₄, Lewis Acid (e.g., InCl₃), THF | 4-(aminomethyl)benzylamine | Milder conditions for reduction.[1][4] | ||

| Hydrolysis | H₃O⁺ or OH⁻, Heat | 4-(aminomethyl)benzoic acid | Harsh conditions are typically necessary.[5] | |

| Reaction with Grignard | 1. R-MgBr, Ether/THF; 2. H₃O⁺ | 4-(aminomethyl)phenyl ketone | Forms a ketone.[2] |

Experimental Protocols

Protocol 1: Selective Boc Protection of the Amine Group

This protocol describes the selective protection of the primary amine in this compound using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DCM.

-

Add a base, such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with water.

-

If an organic solvent was used, separate the organic layer. If an aqueous base was used, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

The product can be purified by column chromatography on silica (B1680970) gel if necessary.[8][9]

Protocol 2: Selective Reduction of the Nitrile Group

This protocol details the reduction of the nitrile group in N-Boc protected this compound using sodium borohydride and indium(III) chloride as a Lewis acid catalyst.

Materials:

-

4-((tert-butoxycarbonylamino)methyl)benzonitrile

-

Anhydrous Indium(III) chloride (InCl₃)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer

Procedure:

-

In a dry, inert atmosphere-flushed round-bottom flask, dissolve 4-((tert-butoxycarbonylamino)methyl)benzonitrile (1.0 eq) in anhydrous THF.

-

Add anhydrous indium(III) chloride (1.0 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium borohydride (3.0 eq) portion-wise to the stirred mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 4-(aminomethyl)benzylamine.[1][4]

Mandatory Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Hydrolysis of benzonitrile gives [allen.in]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

4-(Aminomethyl)benzonitrile solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Aminomethyl)benzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. It addresses both the free base form (CAS 10406-25-4) and its more commonly referenced hydrochloride salt (CAS 15996-76-6). Due to a notable scarcity of quantitative solubility data for the free base in publicly available literature, this document compiles the existing qualitative and quantitative data for the hydrochloride salt and offers a theoretically estimated solubility profile for the free base based on its molecular structure.

Furthermore, a detailed, step-by-step experimental protocol for determining the thermodynamic solubility of this compound using the universally recognized shake-flask method is provided to empower researchers to generate precise and reliable data.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. This compound possesses a primary amine and a nitrile group, both of which are polar and capable of hydrogen bonding, attached to a nonpolar benzene (B151609) ring. This amphiphilic nature suggests a nuanced solubility profile. It is crucial to distinguish between the free base and its hydrochloride salt, as the salt form typically exhibits significantly higher solubility in polar and aqueous media.

Solubility of this compound Hydrochloride

The hydrochloride salt is generally more polar than the free base, leading to better solubility in polar solvents. The available data, while limited, is summarized below.

| Solvent | Temperature | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (with sonication) | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] | Qualitative |

| Methanol (B129727) | Not Specified | Slightly Soluble[1] | Qualitative |

| Water | Not Specified | Slightly Soluble[1] | Qualitative |

Estimated Solubility Profile of this compound (Free Base)

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The aminomethyl group can form strong hydrogen bonds with protic solvents. The overall polarity is favorable for interaction. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate | The polar nitrile and amine groups can interact via dipole-dipole forces. Solubility is expected to be significant but may be less than in protic solvents. |

| Ethers (e.g., Tetrahydrofuran (THF)) | Low to Moderate | THF has moderate polarity and can accept hydrogen bonds, allowing some interaction with the amine group. |

| Esters (e.g., Ethyl Acetate) | Low to Moderate | Ethyl acetate (B1210297) has moderate polarity and can act as a hydrogen bond acceptor. |

| Ketones (e.g., Acetone) | Moderate | Acetone is a polar aprotic solvent that can effectively solvate the polar functionalities of the molecule. |

| Hydrocarbons (e.g., Hexane, Toluene) | Very Low / Insoluble | The nonpolar nature of these solvents is incompatible with the polar amine and nitrile functional groups of the molecule. |

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for its application to a solid compound like this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. After phase separation of the undissolved solid, the concentration of the solute in the saturated supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

Test Substance: this compound (free base or HCl salt), high purity.

-

Solvents: HPLC-grade or equivalent purity common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, THF, etc.).

-

Equipment:

-

Analytical balance (4-decimal place).

-

Scintillation vials or flasks with screw caps.

-

Orbital shaker with temperature control or a thermostatically controlled water bath.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE or nylon).

-

Volumetric flasks and pipettes.

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).

-

Procedure

-

Preparation of Stock Solution (for Analytical Calibration):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Accurately add a known volume (e.g., 2 mL) of the desired test solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] A preliminary kinetics study can determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis method.

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination protocol is illustrated below.

Caption: Workflow for determining solubility via the shake-flask method.

References

Key spectroscopic data for 4-(Aminomethyl)benzonitrile characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data essential for the characterization of 4-(aminomethyl)benzonitrile, a versatile building block in medicinal chemistry. The following sections detail the expected and reported data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols.

Summary of Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that while some experimental data is available, other values are predicted based on the chemical structure and data from analogous compounds.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3400-3250 | Medium | Two bands are expected for a primary amine; broad due to hydrogen bonding.[1] |

| C-H Stretch (aromatic) | 3100-3000 | Medium to Weak | |

| C-H Stretch (aliphatic) | 2960-2850 | Medium | Arising from the aminomethyl group.[1] |

| C≡N Stretch (nitrile) | 2240-2220 | Strong, Sharp | Conjugation with the aromatic ring can shift this to a lower frequency.[1] |

| C=C Stretch (aromatic) | 1600-1450 | Medium to Strong | Multiple bands are anticipated.[1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| Aromatic H | 7.2-7.6 | Multiplet | 4H | The precise shifts and coupling patterns will depend on the solvent and spectrometer frequency. |

| -CH₂-NH₂ | 3.8-4.0 | Singlet | 2H | These benzylic protons are deshielded by the aromatic ring and the amino group.[1] |

| -NH₂ | 1.5-2.5 | Broad Singlet | 2H | The chemical shift can vary with solvent and concentration and may exchange with D₂O.[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Predicted Chemical Shift (δ) ppm |

| C≡N (nitrile) | 118-120 |

| Aromatic C-H | 125-135 |

| Aromatic C (quaternary) | Data not readily available |

| -CH₂- | 45-50 |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 132.07 | [M]⁺ (Molecular ion) |

| 116.06 | [M-NH₂]⁺ (Loss of the amino group) |

| 117 | [M-CH₂NH₂]⁺ (Loss of the aminomethyl group) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are commonly acquired using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample is placed directly onto the ATR crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. To enhance the signal-to-noise ratio, multiple scans are averaged.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H and ¹³C NMR analysis, the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A standard NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H NMR, is used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Mass Spectrometry (MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique. The sample is injected into a gas chromatograph for component separation, and the separated components are subsequently introduced into the mass spectrometer.[2] Electron Ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio (m/z).[2]

Workflow for Spectroscopic Characterization

The logical workflow for the comprehensive spectroscopic characterization of this compound is illustrated in the diagram below.

References

The Synthetic Versatility of 4-(Aminomethyl)benzonitrile: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)benzonitrile and its structural analogs are versatile bifunctional building blocks in organic synthesis, offering a unique combination of a reactive primary amine and a nitrile group on a benzene (B151609) ring. This technical guide provides an in-depth overview of the applications of this compound, with a particular focus on its utility in the synthesis of pharmacologically active molecules and advanced polymers. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a comprehensive resource for researchers in medicinal chemistry, drug discovery, and material science.

Introduction

This compound is a valuable intermediate in organic synthesis due to its dual functionality. The primary aminomethyl group serves as a nucleophile and a key site for amide bond formation, while the nitrile group can undergo various transformations or act as a bioisostere for other functional groups in drug design.[1] Its structural analog, 4-(Aminomethyl)-3-methylbenzonitrile (B1288000), shares these reactive features and has been extensively utilized in the development of targeted therapeutics.[1] This guide will explore the diverse applications of these building blocks, providing practical insights for their use in complex molecular construction.

Applications in the Synthesis of Bioactive Molecules

The unique architecture of this compound and its derivatives makes them ideal starting materials for the synthesis of a variety of biologically active compounds, particularly enzyme inhibitors.

Synthesis of Son of Sevenless 1 (SOS1) Inhibitors

SOS1 is a guanine (B1146940) nucleotide exchange factor crucial for the activation of RAS proteins, which are frequently mutated in various cancers.[1][2] Inhibiting the SOS1-RAS interaction is a promising therapeutic strategy for treating RAS-driven tumors.[1][2] 4-(Aminomethyl)-3-methylbenzonitrile can be incorporated into the structure of SOS1 inhibitors to provide a key interaction point with the target protein.[1]

A general synthetic workflow for SOS1 inhibitors involves the initial amide coupling of 4-(aminomethyl)-3-methylbenzonitrile with a heterocyclic carboxylic acid to form a precursor, which is then further functionalized to yield the final inhibitor.

Caption: General synthetic workflow for SOS1 inhibitors.

The resulting SOS1 inhibitors block the interaction between SOS1 and inactive, GDP-bound Ras, preventing the exchange of GDP for GTP. This keeps Ras in its inactive state and inhibits the downstream MAPK signaling cascade, which is crucial for cell proliferation and survival.[2]

Caption: Simplified Ras/MAPK signaling pathway and the action of Sos1 inhibitors.

Synthesis of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

HIF prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF-α, a transcription factor that governs the cellular response to hypoxia.[2] Inhibiting these enzymes leads to the stabilization of HIF-α and the activation of downstream genes involved in erythropoiesis and angiogenesis.[2] This mechanism holds therapeutic potential for conditions such as anemia.[2] Derivatives of 4-(aminomethyl)-3-methylbenzonitrile have been developed as inhibitors of HIF prolyl hydroxylases.[2]

The inhibition of PHDs by these derivatives prevents the hydroxylation and subsequent degradation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.

Caption: Simplified HIF-1 signaling pathway and the action of PHD inhibitors.

Synthesis of Heterocyclic Compounds

4-(Aminomethyl)-3-methylbenzonitrile is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrimidines and quinazolines.[3] The primary amino group acts as a potent nucleophile, while the nitrile group can serve as an electrophile or be transformed into other functional groups.[3]

One notable application is in Biginelli-type reactions to produce dihydropyrimidinones.[3] In this one-pot multicomponent reaction, the aminomethyl group of 4-(aminomethyl)-3-methylbenzonitrile acts as the nitrogen-donating component, analogous to urea.[3]

Caption: Logical workflow for a postulated Biginelli-type reaction.

Applications in Material Science

The bifunctional nature of this compound also makes it a promising monomer for the synthesis of high-performance polymers.

Monomer for Polyamides and Polyimides

The aminomethyl group can react with dicarboxylic acids or their derivatives to form polyamides, which are known for their excellent mechanical strength and thermal stability.[4] The incorporation of 4-(aminomethyl)-3-methylbenzonitrile as a monomer can lead to novel polyamides with potentially enhanced solubility and modified chain packing due to the methyl substituent.[4]

Table 1: Typical Properties of Aromatic Polyamides

| Property | Typical Value Range |

| Tensile Strength (MPa) | 70 - 200 |

| Elongation at Break (%) | 5 - 50 |

| Glass Transition Temp (°C) | 250 - 400 |

| Decomposition Temp (°C) | > 450 |

Note: The properties of polyamides derived from 4-(Aminomethyl)-3-methylbenzonitrile are expected to be comparable to those synthesized from similar aromatic diamines.[4]

Experimental Protocols

Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile

The synthesis of 4-(aminomethyl)-3-methylbenzonitrile is typically achieved through a two-step process starting from 3-methylbenzonitrile (B1361078).[5][6]

Caption: Synthetic route to 4-(Aminomethyl)-3-methylbenzonitrile.

Step 1: Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile (B3225263) [5]

-

Materials: 3-Methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve 3-methylbenzonitrile in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser.

-

Add NBS and a catalytic amount of AIBN.

-

Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and add deionized water.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-methylbenzonitrile.

-

Step 2: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile via Gabriel Synthesis [5]

-

Materials: 4-(Bromomethyl)-3-methylbenzonitrile, Potassium phthalimide, Dimethylformamide (DMF), Hydrazine (B178648) hydrate (B1144303), Ethanol.

-

Procedure:

-

Dissolve 4-(bromomethyl)-3-methylbenzonitrile in DMF.

-

Add potassium phthalimide and stir at room temperature overnight.

-

Pour the mixture into water and collect the precipitated N-(4-cyano-2-methylbenzyl)phthalimide by filtration.

-

Suspend the dried intermediate in ethanol.

-

Add hydrazine hydrate and heat to reflux for 4 hours.

-

Cool the mixture and acidify with concentrated HCl to precipitate phthalhydrazide.

-

Filter and concentrate the filtrate.

-

Dissolve the residue in water, basify with NaOH solution, and extract with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(aminomethyl)-3-methylbenzonitrile.

-

General Protocol for Amide Coupling[7]

-

Materials: 1-Boc-4-(aminomethyl)piperidine (as an example amine), carboxylic acid, HATU, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the amine (1.0 eq) and carboxylic acid (1.1 eq) in an anhydrous solvent (DCM or DMF).

-

Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product by standard methods.

-

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks in modern organic synthesis. Their bifunctional nature allows for the efficient construction of complex molecules, including potent enzyme inhibitors for therapeutic applications and high-performance polymers. The experimental protocols and synthetic strategies outlined in this guide are intended to empower researchers to explore the full potential of these compounds in their respective fields. The continued investigation into the applications of this compound is expected to lead to the discovery of novel bioactive molecules and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(Aminomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(aminomethyl)benzonitrile in the construction of diverse heterocyclic frameworks. This versatile building block, featuring both a nucleophilic aminomethyl group and an electrophilic nitrile moiety, serves as a valuable precursor for a range of cyclization and multicomponent reactions, leading to the formation of pharmacologically relevant scaffolds. Detailed experimental protocols for the synthesis of key heterocyclic systems, including dihydropyrimidinones, quinazolines, pyridines, and aminothiophenes, are provided herein.

Introduction

This compound is a bifunctional aromatic compound that has garnered significant interest in medicinal chemistry and drug discovery. The primary amine offers a reactive handle for the introduction of various substituents and participation in cyclization reactions, while the benzonitrile (B105546) group can be involved in ring-forming processes or serve as a key pharmacophoric element for interaction with biological targets. The strategic placement of these functional groups allows for the efficient synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

Synthesis of Dihydropyrimidinones via Biginelli-type Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. In this reaction, this compound can act as the nitrogen-donating component, analogous to urea (B33335) or thiourea.

Logical Workflow for Biginelli-type Reaction

Caption: Workflow for the synthesis of dihydropyrimidinones using this compound.

Experimental Protocol: Synthesis of a 4-(4-cyanobenzyl)-dihydropyrimidinone derivative

This protocol is a representative procedure adapted for the use of this compound in a Biginelli-type reaction.

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Catalyst (e.g., conc. HCl, 4 drops)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.32 g, 10 mmol), benzaldehyde (B42025) (1.06 g, 10 mmol), and ethyl acetoacetate (B1235776) (1.30 g, 10 mmol) in ethanol (20 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (4 drops).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir vigorously.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.

| Parameter | Value |

| Reactants | This compound, Benzaldehyde, Ethyl Acetoacetate |

| Catalyst | Concentrated HCl |

| Solvent | Ethanol |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Typical Yield | 60-80% (estimated based on similar reactions) |

Synthesis of Quinazoline (B50416) Derivatives

This compound can be utilized in the synthesis of quinazoline derivatives, which are known to exhibit a wide range of biological activities, including as kinase inhibitors.[1][2]

Synthetic Workflow for Quinazoline Synthesis

Caption: General workflow for the synthesis of quinazolines from this compound.

Experimental Protocol: Synthesis of 4-(((4-Methylquinazolin-2-yl)amino)methyl)benzonitrile[3]

Materials:

-

N-(4-cyanobenzyl)cyanamide (prepared from this compound)

-

1,4-Dioxane

-

Concentrated HCl

Procedure:

-

To a solution of N-(4-cyanobenzyl)cyanamide (1.0 eq) and 2-aminoacetophenone (1.0 eq) in 1,4-dioxane, add concentrated HCl (2.0 eq).

-

Heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, pour the mixture into ice water and neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired quinazoline derivative.

| Parameter | Value |

| Reactants | N-(4-cyanobenzyl)cyanamide, 2-Aminoacetophenone |

| Catalyst/Mediator | Concentrated HCl |

| Solvent | 1,4-Dioxane |

| Reaction Time | 12 hours |

| Temperature | 100 °C |

| Yield | 60%[3] |

Signaling Pathway Associated with Quinazoline-based Kinase Inhibitors

Many quinazoline derivatives function as kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Synthesis of Substituted Pyridines

Experimental Protocol: One-pot Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives[1]

This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridines.

Materials:

-

Aromatic aldehyde (e.g., 4-formylbenzonitrile) (2 mmol)

-

Substituted acetophenone (B1666503) (2 mmol)

-

Malononitrile (B47326) (2 mmol)

-

Ammonium (B1175870) acetate (2.5 mmol)

-

Catalyst (e.g., TBBDA or PBBS) (0.05 g)

-

Ethanol

Procedure:

-

A mixture of the aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) with the catalyst (0.05 g) is heated at 100 °C with stirring.[1]

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and cold 95% ethanol (5 mL) is added.

-

The precipitate is filtered and washed with cold ethanol to yield the pure product.[1]

| Parameter | Value |

| Reactants | Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate |

| Catalyst | TBBDA or PBBS |

| Solvent | Solvent-free |

| Reaction Time | Varies (as per TLC) |

| Temperature | 100 °C |

| Typical Yield | Good to excellent[1] |

Synthesis of Aminothiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While a direct application of this compound in this reaction is not well-documented, the nitrile group can be part of the α-cyanoester component.

Gewald Reaction Workflow

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

General Experimental Protocol for Gewald Reaction

This is a general procedure that can be adapted for substrates related to this compound.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Base (e.g., morpholine) (1.0 eq)

-

Ethanol

Procedure:

-

To a solution of the ketone/aldehyde and α-cyanoester in ethanol, add the base.

-

Stir the mixture at room temperature until the Knoevenagel condensation is complete (monitored by TLC).

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture at 50-60 °C for 2-4 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.

| Parameter | Value |

| Reactants | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur |

| Base | Morpholine or other amine |

| Solvent | Ethanol |

| Reaction Time | 2-4 hours |

| Temperature | 50-60 °C |

| Typical Yield | Varies depending on substrates |

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in the development of novel molecules with potential applications in medicinal chemistry and drug discovery. The adaptability of multicomponent reactions like the Biginelli and Gewald reactions, along with other cyclization strategies, opens up avenues for the creation of diverse chemical libraries based on the this compound scaffold.

References

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions [comptes-rendus.academie-sciences.fr]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(Aminomethyl)benzonitrile in Biginelli-Type Reactions: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(aminomethyl)benzonitrile as a novel component in Biginelli-type reactions for the synthesis of unique dihydropyrimidinone (DHPM) derivatives. This approach offers a pathway to novel molecular scaffolds of significant interest in medicinal chemistry and drug discovery.

Introduction

The Biginelli reaction is a powerful one-pot, three-component synthesis that traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[1][2] This reaction is a cornerstone in heterocyclic chemistry, yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds renowned for a wide spectrum of pharmacological activities.[3][4] DHPMs are considered "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.[5] Their derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, and antihypertensive agents.[3][6]

The classical Biginelli reaction's scope has been expanded by modifying its three core components.[7] This application note explores a postulated, yet chemically robust, variation where this compound serves as the primary amine component, replacing the traditionally used urea. The primary amine of this compound is expected to act as the key nucleophile, participating in the cyclization to form the dihydropyrimidine (B8664642) core.[8] This substitution introduces a cyanobenzyl moiety at the N1 position of the DHPM scaffold, offering a unique vector for further chemical modification and exploration of structure-activity relationships (SAR).

Postulated Reaction Scheme

The proposed Biginelli-type reaction involves the condensation of this compound, an aldehyde, and a β-dicarbonyl compound (such as ethyl acetoacetate) under acidic catalysis.

General Reaction:

This reaction is anticipated to proceed via a mechanism analogous to the classical Biginelli reaction, involving imine formation, Michael addition, and subsequent cyclization and dehydration steps.[9]

Experimental Protocols

The following are generalized protocols for the synthesis of N1-(4-cyanobenzyl)-3,4-dihydropyrimidin-2(1H)-ones. Optimization of catalyst, solvent, and temperature may be required for specific substrates.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

β-Dicarbonyl compound (e.g., ethyl acetoacetate, methyl acetoacetate)

-

Catalyst (e.g., HCl, H₂SO₄, Lewis acids like Yb(OTf)₃)[9]

-

Solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)[10][11]

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and this compound (1.2 mmol).

-

Add the solvent (10 mL) and a catalytic amount of acid (e.g., 3-4 drops of concentrated HCl or 10 mol% of a Lewis acid).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.[7]

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N1-(4-cyanobenzyl)-3,4-dihydropyrimidin-2(1H)-one.[10]

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Same reactants and catalyst as in Protocol 1

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vessel, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), this compound (1.2 mmol), and a catalytic amount of acid.

-